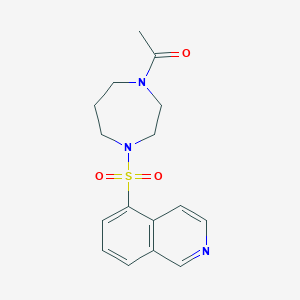
1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone is a complex organic compound with a unique structure that includes an isoquinoline moiety and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone typically involves multiple steps, starting with the preparation of the isoquinoline and diazepane intermediates. The key steps include:
Formation of Isoquinoline Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Diazepane Ring: The diazepane ring is formed through a series of nucleophilic substitution reactions.
Sulfonylation: The isoquinoline intermediate is then sulfonylated using sulfonyl chloride in the presence of a base.
Coupling Reaction: Finally, the diazepane intermediate is coupled with the sulfonylated isoquinoline under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the isoquinoline and diazepane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(isoquinolin-5-ylsulfonyl)-1,4-diazepane
- 4-(Isoquinolin-5-ylsulfonyl)-1,4-diazepan-1-ol
- 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one
Uniqueness
1-(4-Isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of isoquinoline and diazepane moieties, along with the sulfonyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-13(20)18-8-3-9-19(11-10-18)23(21,22)16-5-2-4-14-12-17-7-6-15(14)16/h2,4-7,12H,3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIDDKZLAIJUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
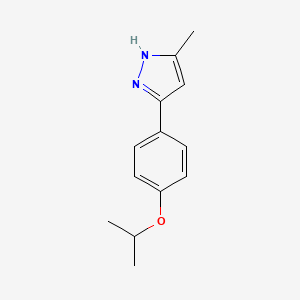
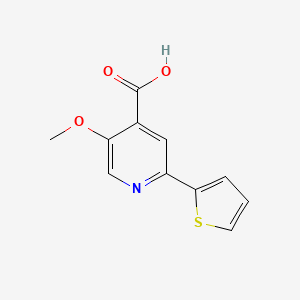
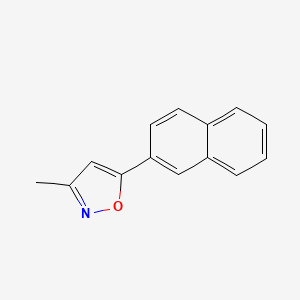
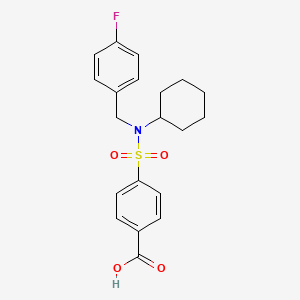
![3-[4-(Oxan-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B6649704.png)
![1-[6-(5-bromothiophen-2-yl)pyridazin-3-yl]-N-methylpyrrolidin-3-amine](/img/structure/B6649708.png)
![4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6649718.png)
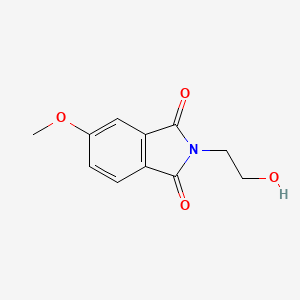
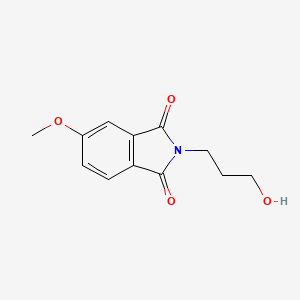
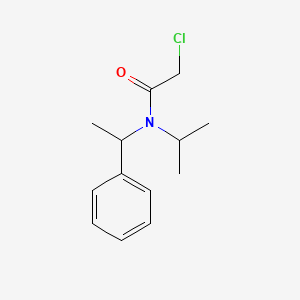
![1-[3-Methoxy-4-(1-pyridin-2-ylethoxy)phenyl]ethanone](/img/structure/B6649737.png)
![N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B6649744.png)
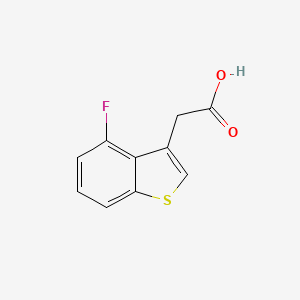
![3-(5-Methylfuran-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6649788.png)
